Molecular Complexity and Physicochemical Profile vs. 4-Cyanophenol and 3-Cyanophenol
The target compound's structural complexity is reflected in its higher molecular weight and greater topological polar surface area (tPSA) compared to simpler cyanophenols. This impacts its drug-likeness and potential for molecular interactions. While direct experimental data for the target compound is limited to predicted values, a class-level inference can be made by comparing its computed descriptors to those of simpler, well-characterized analogs [1][2].
| Evidence Dimension | Molecular Descriptors (Molecular Weight, tPSA, LogP) |
|---|---|
| Target Compound Data | MW: 220.23 g/mol; tPSA: 67.81 Ų; LogP: 2.80 (predicted) |
| Comparator Or Baseline | 4-Cyanophenol (MW: 119.12 g/mol; tPSA: 44.02 Ų; LogP: 1.52); 3-Cyanophenol (MW: 119.12 g/mol; tPSA: 44.02 Ų; LogP: 1.52) |
| Quantified Difference | Target compound has 85% higher MW and 54% larger tPSA than both comparators; LogP is 84% higher than comparators, indicating significantly higher lipophilicity. |
| Conditions | Computational predictions based on established models (e.g., ACD/Labs, ChemAxon). |
Why This Matters
The significantly higher molecular weight and lipophilicity (LogP) of 3-Cyano-5-(4-cyanophenyl)phenol indicate it will have different solubility, permeability, and binding characteristics, making it a distinct chemical entity for applications where these properties are critical.
- [1] ChemSrc. 3-(4-cyanophenyl)-5-hydroxybenzonitrile. CAS: 1261949-21-6. View Source
- [2] PubChem. 4-Cyanophenol. CID: 7502. View Source
